molecular formula C5H10N2O3 B107078 (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid CAS No. 14341-78-7

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid

Cat. No.: B107078
CAS No.: 14341-78-7
M. Wt: 151.18 g/mol
InChI Key: ZDXPYRJPNDTMRX-NKXUJHECSA-N
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Description

L-Glutamine-d5, also known as L-Glutamic acid 5-amide-d5, is a deuterated form of L-Glutamine. This compound is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The deuterium labeling in L-Glutamine-d5 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Scientific Research Applications

L-Glutamine-d5 has a wide range of applications in scientific research:

Mechanism of Action

L-Glutamine-d5 exerts its effects primarily through its role in metabolic pathways. It serves as a carbon source for oxidation in certain cells and is involved in the synthesis of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). The deuterium atoms in L-Glutamine-d5 can influence the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a compound. They include information on toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions that could be explored .

Biochemical Analysis

Biochemical Properties

L-Glutamine-d5 serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA . It interacts with enzymes such as glutaminase and glutamine synthetase, which are involved in its conversion to glutamate . The nature of these interactions involves the transfer of an amide group from glutamine to specific substrates in various biochemical reactions .

Cellular Effects

L-Glutamine-d5 has significant effects on various types of cells and cellular processes. It influences cell function by serving as a source of carbon for oxidation in some cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, L-Glutamine-d5 decreases adhesion of sickle red blood cells to human umbilical vein endothelial cells when incubated ex vivo with patient-derived autologous plasma .

Molecular Mechanism

The molecular mechanism of action of L-Glutamine-d5 involves its conversion to glutamate, a process catalyzed by the enzyme glutaminase . This conversion is crucial for the biosynthesis of the neurotransmitters glutamate and GABA . The binding interactions of L-Glutamine-d5 with biomolecules such as enzymes and transporters facilitate its role in various biochemical reactions .

Metabolic Pathways

L-Glutamine-d5 is involved in several metabolic pathways. It serves as a substrate for glutamine synthetase, contributing to the biosynthesis of neurotransmitters . It also plays a role in the glutamate/GABA-glutamine cycle .

Subcellular Localization

Its non-deuterated form, L-Glutamine, is known to be present in various cellular compartments, including the cytosol and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine-d5 typically involves the incorporation of deuterium atoms into the L-Glutamine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of L-Glutamine-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated derivatives of L-Glutamine, such as L-Glutamic acid-d5 and other substituted amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamine-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .

Properties

IUPAC Name

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-NKXUJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
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(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
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(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
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(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.